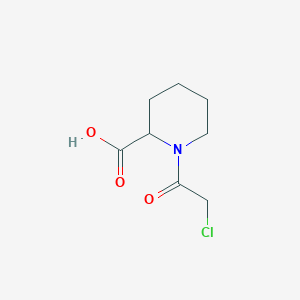

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

説明

Chemical Identity and Nomenclature

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid exists as a well-defined chemical entity with established identity parameters that facilitate its recognition and utilization in research applications. The compound carries the Chemical Abstracts Service registry number 1236257-83-2, providing unambiguous identification within chemical databases and literature. The molecular formula C8H12ClNO3 reflects the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 205.64 grams per mole.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating it as 1-(2-chloroacetyl)piperidine-2-carboxylic acid. This naming convention clearly indicates the substitution pattern on the piperidine ring, with the chloroacetyl group attached to the nitrogen atom and the carboxylic acid functionality positioned at the second carbon of the piperidine ring. The Simplified Molecular Input Line Entry System representation O=C(C1N(C(CCl)=O)CCCC1)O provides a standardized linear notation for computational and database applications.

The compound demonstrates specific stereochemical considerations due to the presence of the piperidine ring system and the positioning of functional groups. The molecular structure incorporates both electron-withdrawing and electron-donating elements, with the chloroacetyl group providing electrophilic character while the carboxylic acid functionality contributes acidic properties. The MDL number MFCD13559704 serves as an additional identifier for accessing comprehensive chemical information databases.

Related compounds within this chemical family include various esters and derivatives, such as ethyl 1-(chloroacetyl)piperidine-2-carboxylate (CAS 1008946-66-4) with molecular formula C10H16ClNO3. These structural analogs demonstrate the versatility of the core piperidine framework for chemical modification and derivatization.

Historical Context and Research Significance

The development of this compound stems from broader research into N-acyl piperidine derivatives and their synthetic applications in organic chemistry. Historical investigations into piperidine-based compounds began with early studies of proline and pipecolic acid synthesis, where researchers explored cobalt-catalyzed isomerization-carbonylation reactions of N-acyl unsaturated cyclic amines. These foundational studies established the synthetic pathways that would later enable the preparation of more complex chloroacetyl derivatives.

The synthesis of related compounds, particularly N-acyl derivatives of proline and 2-piperidinecarboxylic acid, was achieved through innovative catalytic processes involving cobalt complexes under hydroformylation conditions. These methodological advances provided the chemical foundation for developing more sophisticated N-acyl piperidine structures, including chloroacetyl variants. The research demonstrated that N-acyl unsaturated cyclic amines could serve as effective precursors for synthesizing various piperidine carboxylic acid derivatives with moderate to good yields.

Subsequent research efforts focused on developing practical synthetic routes for chloroacetyl-containing heterocycles, with particular attention to pyrrolidine and piperidine systems. The synthesis of compounds such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile established precedents for chloroacetyl incorporation into nitrogen-containing ring systems. These studies revealed that chloroacetyl chloride could be effectively used as an acylating agent for amino acids and their derivatives, providing access to biologically relevant intermediates.

The research significance of this compound has grown substantially due to its potential applications in pharmaceutical chemistry and its role as a synthetic intermediate. The compound's structural features make it particularly valuable for creating more complex molecular architectures through further chemical transformations. Recent advances in piperidine chemistry have highlighted the importance of such derivatives in drug discovery and medicinal chemistry applications.

Structural Classification within N-acyl Piperidine Derivatives

This compound belongs to the broader class of N-acyl piperidine derivatives, which represent a significant category of nitrogen-containing heterocyclic compounds. These derivatives are characterized by the presence of a piperidine ring system with acyl substitution at the nitrogen atom, creating compounds with diverse biological and chemical properties. The piperidine ring itself consists of a six-membered saturated nitrogen heterocycle, providing a stable framework for functional group attachment and modification.

Within the N-acyl piperidine classification, compounds can be further categorized based on the nature of the acyl substituent and the position of additional functional groups on the ring system. The chloroacetyl group in this compound represents a specific type of acyl functionality that incorporates both carbonyl and halogen elements. This combination provides unique reactivity patterns, as the chlorine atom serves as a leaving group for nucleophilic substitution reactions while the carbonyl maintains amide-like characteristics.

The structural analysis reveals that N-acyl piperidine derivatives encompass various substitution patterns and ring modifications. Pharmacophoric studies of related compounds have identified common structural elements including hydrogen bond acceptors, hydrophobic centers, and specific spatial arrangements that contribute to biological activity. The piperidine ring linking through nitrogen atom pairs of electrons to carbonyl groups represents a fundamental structural motif shared across this compound class.

| Structural Feature | Description | Significance |

|---|---|---|

| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Provides structural stability and conformational flexibility |

| Chloroacetyl Group | Acyl substituent with chlorine leaving group | Enables nucleophilic substitution reactions |

| Carboxylic Acid | Position-2 substitution on piperidine ring | Contributes acidic properties and hydrogen bonding |

| Molecular Weight | 205.64 g/mol | Suitable for pharmaceutical applications |

Comparative structural analysis with related compounds demonstrates the diversity possible within this chemical class. For instance, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (molecular formula C10H18ClNO2) represents a positional isomer with the carboxylate group at the 4-position rather than the 2-position. Such structural variations significantly influence the compounds' physical, chemical, and biological properties.

General Applications and Research Importance

The research importance of this compound extends across multiple domains of chemical and pharmaceutical research, primarily due to its versatile reactivity and structural features. The compound serves as a valuable synthetic intermediate for creating more complex molecular structures through various chemical transformations. The presence of both chloroacetyl and carboxylic acid functionalities provides multiple sites for chemical modification and derivatization.

In pharmaceutical research, piperidine derivatives have demonstrated significant potential across more than twenty classes of pharmaceuticals and natural alkaloids. The structural framework of this compound makes it particularly suitable for developing drug candidates and bioactive compounds. The compound's molecular architecture allows for systematic structure-activity relationship studies, enabling researchers to optimize biological activity through strategic chemical modifications.

The compound's applications in synthetic chemistry include its use as a building block for constructing spiropiperidines, condensed piperidines, and piperidinones. These structural variants represent important pharmacophores in medicinal chemistry, with applications ranging from central nervous system agents to metabolic disorder treatments. The chloroacetyl functionality specifically enables various cyclization and coupling reactions that can generate complex polycyclic structures.

Research applications also extend to the development of novel synthetic methodologies and reaction protocols. The compound can participate in multicomponent reactions, cyclization cascades, and cross-coupling processes that advance the field of heterocyclic chemistry. These synthetic transformations contribute to the broader understanding of piperidine chemistry and provide new tools for organic synthesis.

| Application Domain | Specific Uses | Research Significance |

|---|---|---|

| Pharmaceutical Chemistry | Drug intermediate synthesis | Enables structure-activity relationship studies |

| Synthetic Methodology | Building block for complex structures | Advances heterocyclic chemistry knowledge |

| Medicinal Chemistry | Pharmacophore development | Contributes to drug discovery efforts |

| Chemical Biology | Bioactive compound preparation | Facilitates biological activity studies |

The compound's research importance is further emphasized by its role in developing environmentally sustainable synthetic processes. Modern approaches to piperidine derivative synthesis increasingly focus on green chemistry principles, atom economy, and reduced environmental impact. The use of this compound in such processes contributes to advancing sustainable pharmaceutical manufacturing and chemical synthesis practices.

特性

IUPAC Name |

1-(2-chloroacetyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUARARFATZWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method Overview

The most straightforward approach to synthesize 1-(2-chloroacetyl)-2-piperidinecarboxylic acid involves the N-acylation of 2-piperidinecarboxylic acid (commonly L-proline) with chloroacetyl chloride. This method is well-documented and involves the following key steps:

- Suspension of L-proline in an aprotic solvent such as tetrahydrofuran (THF).

- Addition of chloroacetyl chloride at room temperature.

- Refluxing the reaction mixture to promote acylation.

- Workup involving aqueous dilution, extraction, and purification.

Reaction Conditions and Yields

- Solvent: THF is preferred over acetonitrile due to faster reaction kinetics.

- Temperature: Reflux (~66 °C for THF) significantly reduces reaction time from 48 hours at −20 °C to about 2 hours.

- Molar Ratios: Typically, a slight excess of chloroacetyl chloride (1.5 equivalents) is used to drive the reaction to completion.

- Yield: Approximately 81% isolated yield reported under optimized conditions.

Workup Procedure

- After reflux, the reaction mixture is cooled and diluted with water.

- Saturated brine and ethyl acetate are added for phase separation.

- The organic layer is dried over anhydrous sodium sulfate and concentrated.

- Crystallization or precipitation from solvents like diisopropyl ether and THF is used for purification.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting Material | L-Proline (2-piperidinecarboxylic acid) |

| Acylating Agent | Chloroacetyl chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (~66 °C) |

| Reaction Time | 2 hours |

| Yield | ~81% |

| Workup | Aqueous dilution, extraction, drying, crystallization |

This method is practical and scalable, making it suitable for laboratory and industrial synthesis.

Alternative Synthetic Routes Involving Chiral Intermediates

Asymmetric Synthesis via Lewis Acid Catalysis

A more complex but stereoselective approach involves the preparation of chiral 2-piperidinecarboxylic acid derivatives, which can be subsequently acylated to yield the target compound. One such method includes:

- Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form an intermediate.

- Asymmetric alkylation under strong base conditions.

- Acidic hydrolysis and intramolecular cyclization in a one-pot process.

- Removal of chiral auxiliary under alkaline conditions to yield (S)-2-piperidinecarboxylic acid.

- Subsequent acylation with chloroacetyl chloride to obtain this compound.

This route is advantageous for producing enantiomerically pure compounds with high stereoselectivity and yield but involves multiple steps and more complex reagents.

Preparation of 1-(2-Halogen-ethyl)-4-piperidinecarboxylic Acid Esters (Related Compounds)

A patent describes methods for preparing 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters, which are structurally related to this compound. The process involves:

- Reaction of isonipecotate esters with halogenated acetaldehydes or haloalkylating agents.

- Use of solvents such as methanol, ethanol, or dichloromethane.

- Control of reaction parameters to favor selective halogenation and ester formation.

Though this method targets ester derivatives, it provides insight into halogenation strategies applicable to piperidinecarboxylic acid frameworks.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Reaction Time | Stereoselectivity |

|---|---|---|---|---|---|

| Direct N-Acylation (THF reflux) | Simple, fast, high yield | Racemic mixture if chiral center | ~81 | 2 hours | Low |

| Asymmetric Synthesis via Lewis Acid | High stereoselectivity, chiral product | Multi-step, complex reagents | High | Multiple steps | High |

| Halogenation of Piperidine Esters | Applicable to ester derivatives | Not direct for acid form | Variable | Variable | Not specified |

Research Findings and Notes

- The direct N-acylation method benefits from solvent choice and temperature optimization, significantly reducing reaction time and improving yield compared to earlier reports requiring low temperature and long reaction times.

- The asymmetric synthesis route is valuable for pharmaceutical applications where enantiopurity is critical, despite its complexity.

- Purification techniques such as crystallization from mixed solvents and drying over anhydrous salts are essential to obtain high-purity products.

- The use of strong bases and Lewis acids in asymmetric synthesis requires careful control to avoid side reactions and ensure high stereoselectivity.

- The halogenation methods for related esters provide alternative pathways but may require additional steps to convert esters to acids.

化学反応の分析

Types of Reactions

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: The reaction can be performed using aqueous acid or base under reflux conditions.

Major Products Formed

Substitution Reactions: Formation of new derivatives with different functional groups.

Oxidation and Reduction Reactions: Formation of oxidized or reduced products with altered chemical properties.

Hydrolysis: Formation of the corresponding carboxylic acid.

科学的研究の応用

Synthesis of Pharmaceutical Compounds

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the construction of complex molecular frameworks essential for drug development.

Case Study: Dipeptidyl Peptidase IV Inhibitors

A notable application of this compound is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin. The synthesis involves the acylation of L-proline followed by conversion to a carbonitrile derivative. This method demonstrates the utility of this compound in creating effective therapeutic agents for managing type 2 diabetes .

Anticancer Research

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. Research indicates that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines.

Chemical Properties and Reactivity

The chemical structure of this compound contributes to its reactivity in organic synthesis. The presence of both chloroacetyl and carboxylic acid functional groups allows for diverse reaction pathways, including nucleophilic acyl substitution and cyclization reactions.

The exploration of this compound is ongoing, with research focusing on:

- Enhanced Synthesis Techniques : Developing more efficient synthetic routes to minimize waste and improve yield.

- Broader Therapeutic Applications : Investigating its role in treating other conditions beyond diabetes and cancer, potentially expanding its utility in pharmacology.

- Structure-Activity Relationship Studies : Understanding how modifications to its structure can enhance biological activity or reduce side effects.

作用機序

The mechanism of action of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules to form covalent bonds and alter their function.

類似化合物との比較

Structural and Functional Analysis

- Electrophilic Reactivity : The chloroacetyl group in the target compound enables covalent bond formation with nucleophilic residues (e.g., cysteine) in enzymes, a feature absent in sulfonyl- or heteroaryl-substituted analogs .

- Solubility : Sulfonyl-containing analogs (e.g., 1-(3-Nitrophenylsulfonyl)-2-piperidinecarboxylic acid) exhibit higher polarity and aqueous solubility compared to the chloroacetyl derivative, which may limit the latter’s bioavailability .

- Biological Targets :

- The chloropyrimidinyl analog () is tailored for kinase inhibition due to its aromatic heterocycle, which mimics ATP-binding motifs .

- Piperidine-4-one derivatives with aryl substituents (e.g., ) demonstrate antiproliferative activity, suggesting that the chloroacetyl group could be optimized for similar effects .

生物活性

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a piperidine ring and a chloroacetyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

- Chemical Formula : C₉H₁₄ClNO₃

- Molecular Weight : 203.67 g/mol

- CAS Number : 1236257-83-2

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. The chloroacetyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that affect cellular pathways. This interaction may result in antimicrobial and anticancer properties, as suggested by preliminary studies.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate antimicrobial activity | Staphylococcus aureus, MRSA |

| Related piperidine derivatives | Broad-spectrum activity | Mycobacterium tuberculosis, E. faecalis |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Initial studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, they may retain low toxicity against normal mammalian cells . This selectivity is vital for developing therapeutic agents with minimal side effects.

Case Studies and Research Findings

- Synthesis and Evaluation : A study optimized the synthesis of related piperidine derivatives, including this compound, and evaluated their biological activities against various pathogens. The results indicated a promising antibacterial profile with potential applications in treating resistant infections .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications to the chloroacetyl group significantly impact their biological efficacy. Compounds with electron-withdrawing groups showed enhanced antibacterial properties, suggesting that further structural modifications could yield even more potent derivatives .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate that compounds like this compound possess favorable absorption and distribution characteristics, which are critical for their development as pharmaceuticals .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, describes a related compound synthesized via hydrolysis using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours. Reaction optimization should consider:

- Catalysts : Palladium diacetate and tert-butyl XPhos for coupling reactions.

- Solvents : Use of polar aprotic solvents like acetonitrile or tert-butyl alcohol for intermediate steps.

- Temperature Control : Maintain 40–100°C during coupling steps to balance reaction rate and byproduct formation .

- Data Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HCl, H₂O, 93–96°C | 63.44 g |

| 2 | K₂CO₃, CH₃CN | – |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- X-ray Crystallography : Used to confirm stereochemistry, as demonstrated for analogous piperidine derivatives (e.g., resolved a crystal structure with R factor = 0.051) .

- HPLC/MS : Quantify purity (>95%) and detect trace impurities.

- Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., chloroacetyl and carboxylic acid moieties) .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloroacetyl group.

- Decomposition Risks : Avoid exposure to oxidizers; toxic gases (e.g., HCl, CO) may form under incompatible conditions .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to mitigate respiratory and dermal hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for chloroacetyl-piperidine derivatives?

- Methodological Answer :

- Data Validation : Cross-reference regulatory classifications (e.g., IARC, OSHA) for carcinogenicity. notes that some analogs are classified as potential carcinogens at ≥0.1% concentration.

- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to resolve discrepancies between literature and experimental data .

Q. What strategies optimize the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH 4–6) to slow hydrolysis of the chloroacetyl group.

- Lyophilization : Convert aqueous solutions to stable lyophilized powders for long-term storage .

- Excipient Screening : Add stabilizers like cyclodextrins to encapsulate reactive sites .

Q. How does steric hindrance influence the reactivity of the chloroacetyl group in this compound?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to analyze electron density and steric effects around the chloroacetyl moiety.

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 2-piperidinecarboxylic acid derivatives) under nucleophilic substitution conditions .

Q. What experimental approaches validate the compound’s role as a protease inhibitor scaffold?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition constants (Kᵢ) against target proteases.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine or chloroacetyl groups and correlate changes with inhibitory potency .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) under controlled temperatures. notes insolubility in water but solubility in polar aprotic solvents .

- Hansen Solubility Parameters : Calculate HSP values to predict miscibility gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。